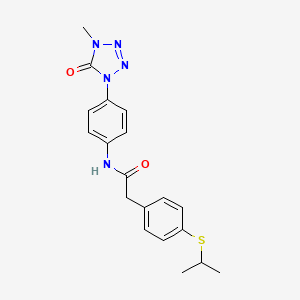
2-(4-(isopropylthio)phenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(isopropylthio)phenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(isopropylthio)phenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(isopropylthio)phenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds similar to 2-(4-(isopropylthio)phenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide have been explored for their anticancer properties. For instance, derivatives of 5-methyl-4-phenyl thiazole, which resemble the structural aspects of the mentioned compound, have shown promising anticancer activities. Specifically, one of the derivatives demonstrated significant selective cytotoxicity against human lung adenocarcinoma cells while being less toxic to normal cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antimicrobial Properties
Similar compounds have also been investigated for their antimicrobial activities. For example, derivatives of 1,3,4-oxadiazole, which share a structural resemblance, exhibited varying degrees of antimicrobial effectiveness against selected microbial species (Gul et al., 2017). This suggests potential applications in combating microbial infections.
Quantum Calculations and Antimicrobial Activity
Further research into similar acetamide derivatives included exploring their reactivity with nitrogen-based nucleophiles, leading to compounds with good antimicrobial activity. Computational calculations were also employed to support the synthesis of these novel compounds (Fahim & Ismael, 2019).
Potential as Antifungal Agents
In addition to their antimicrobial properties, some derivatives have been identified as potent antifungal agents. This includes research on imidazole derivatives, which indicated significant activity against various fungal strains (Altındağ et al., 2017).
NMR Studies and Structural Analysis
NMR studies on novel oxadiazole derivatives containing benzimidazole moieties have been conducted to elucidate their structure and tautomeric ratios. These studies provide deeper insights into the molecular structure and characteristics of such compounds (Li Ying-jun, 2012).
Synthesis of Novel Derivatives
Research has also focused on synthesizing novel derivatives with biological interest, such as tetrahydrocarbazole derivatives, showcasing the versatility and potential of these compounds in various biological applications (Fadda, Etman, Sarhan, & El-Hadidy, 2010).
Eigenschaften
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13(2)27-17-10-4-14(5-11-17)12-18(25)20-15-6-8-16(9-7-15)24-19(26)23(3)21-22-24/h4-11,13H,12H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHNJQJELLZZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylthio)phenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B2722024.png)
![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2722026.png)
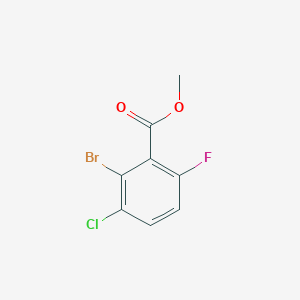
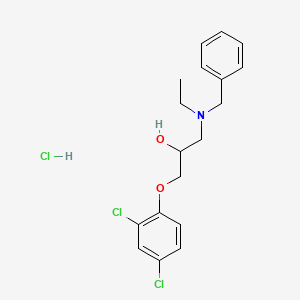
![2,6-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2722029.png)
![(3-Methylphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2722033.png)
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2722035.png)
![1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2722037.png)
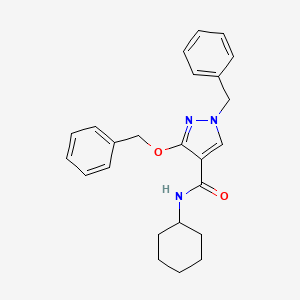
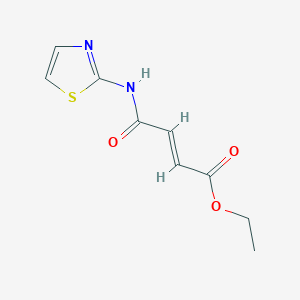
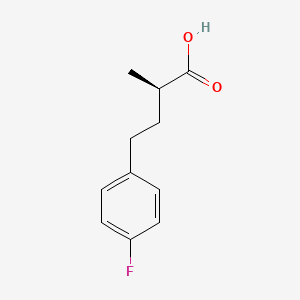
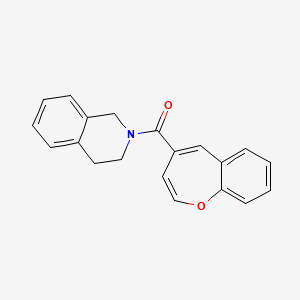
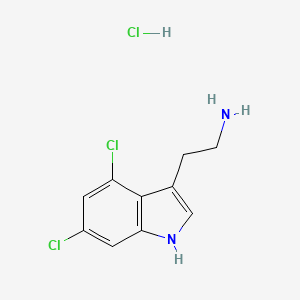
![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2722047.png)